N-(1-cyanocyclopentyl)-2-{[3-(trifluoromethoxy)phenyl]amino}acetamide
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Overview
Description
N-(1-cyanocyclopentyl)-2-{[3-(trifluoromethoxy)phenyl]amino}acetamide is a complex organic compound characterized by the presence of a cyanocyclopentyl group and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-{[3-(trifluoromethoxy)phenyl]amino}acetamide typically involves multiple steps, starting with the preparation of the cyanocyclopentyl and trifluoromethoxyphenyl intermediates. The key steps include:
Formation of the Cyanocyclopentyl Intermediate: This involves the reaction of cyclopentanone with cyanide sources under basic conditions to form the cyanocyclopentyl group.
Synthesis of the Trifluoromethoxyphenyl Intermediate:
Coupling Reaction: The final step involves coupling the cyanocyclopentyl intermediate with the trifluoromethoxyphenyl intermediate using amide bond formation techniques, typically employing reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopentyl)-2-{[3-(trifluoromethoxy)phenyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-{[3-(trifluoromethoxy)phenyl]amino}acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-2-{[3-(trifluoromethoxy)phenyl]amino}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanocyclopentyl group may facilitate binding to hydrophobic pockets, while the trifluoromethoxy group can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclopentyl)-2-{[3-(trifluoromethyl)phenyl]amino}acetamide: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
N-(1-cyanocyclopentyl)-2-{[3-(methoxy)phenyl]amino}acetamide: Similar structure but with a methoxy group instead of trifluoromethoxy.
Uniqueness
N-(1-cyanocyclopentyl)-2-{[3-(trifluoromethoxy)phenyl]amino}acetamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. This makes it particularly valuable in pharmaceutical and material science applications.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[3-(trifluoromethoxy)anilino]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2/c16-15(17,18)23-12-5-3-4-11(8-12)20-9-13(22)21-14(10-19)6-1-2-7-14/h3-5,8,20H,1-2,6-7,9H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXGCZQBRPXJED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CNC2=CC(=CC=C2)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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